![molecular formula C12H10ClNOS B1458690 6-クロロ-3-(チオフェン-3-イル)-3,4-ジヒドロ-2H-ベンゾ[b][1,4]オキサジン CAS No. 1955561-38-2](/img/structure/B1458690.png)
6-クロロ-3-(チオフェン-3-イル)-3,4-ジヒドロ-2H-ベンゾ[b][1,4]オキサジン
説明
6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a useful research compound. Its molecular formula is C12H10ClNOS and its molecular weight is 251.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症作用
チオフェン誘導体は、本化合物の様に、抗炎症作用を有することが報告されています 。このことは、炎症を特徴とする疾患の治療に有用な可能性を示唆しています。
抗精神病作用
チオフェン誘導体は、抗精神病効果も示すことが明らかになっています 。これは、精神疾患の治療に潜在的な用途があることを示唆しています。
抗不整脈効果
これらの化合物は、抗不整脈作用を有することが報告されています 。これは、心臓不整脈の管理に潜在的な用途があることを示しています。
抗不安作用
チオフェン誘導体の抗不安効果 は、不安症の治療に潜在的な用途があることを示唆しています。
抗真菌作用
チオフェン誘導体は、抗真菌作用を示すことが明らかになっています 。これは、真菌感染症の対策に有用な可能性を示唆しています。
抗酸化作用
これらの化合物は、抗酸化作用を有することが報告されています 。これは、酸化ストレス関連疾患の管理に有益となる可能性があります。
エストロゲン受容体モジュレーション効果
チオフェン誘導体は、エストロゲン受容体モジュレーション効果を示すことが明らかになっています 。これは、エストロゲン受容体活性に関連する疾患に潜在的な用途があることを示唆しています。
抗癌作用
最後に、チオフェン誘導体は、抗癌作用を有することが報告されています 。これは、癌治療戦略に潜在的な用途があることを示しています。
作用機序
Action Environment
Environmental factors (pH, temperature, etc.) impact drug stability, efficacy, and safety. Investigating how these factors influence the compound’s action is essential.
For more in-depth information, consider referring to relevant research articles . Keep in mind that this field is continually evolving, and new discoveries may shed light on the compound’s mechanism of action.
: Sadhu, C., & Mitra, A. K. (2024). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Molecular Diversity, 28(2), 965–1007. Link
生化学分析
Biochemical Properties
6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and influencing cellular responses . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules.
Cellular Effects
The effects of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Moreover, it affects the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . These cellular effects highlight the potential of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, such as DHFR, through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, it can activate or inhibit various transcription factors, thereby modulating gene expression . These molecular interactions result in the compound’s ability to exert its therapeutic effects at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity .
Dosage Effects in Animal Models
The effects of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use in clinical settings.
Metabolic Pathways
6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics, affecting its overall therapeutic efficacy and safety.
Transport and Distribution
The transport and distribution of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which influence its cellular uptake and accumulation . Additionally, binding proteins, such as albumin, facilitate its distribution within the bloodstream, affecting its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it may be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals . These localization patterns influence the compound’s ability to exert its biochemical and therapeutic effects within the cell.
特性
IUPAC Name |
6-chloro-3-thiophen-3-yl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c13-9-1-2-12-10(5-9)14-11(6-15-12)8-3-4-16-7-8/h1-5,7,11,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXOJLSCLWKVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(O1)C=CC(=C2)Cl)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


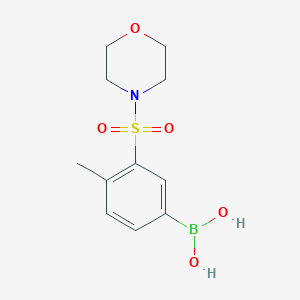
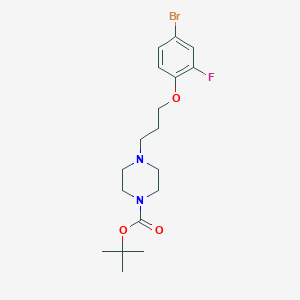

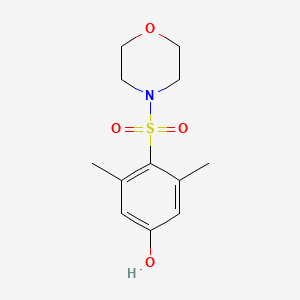
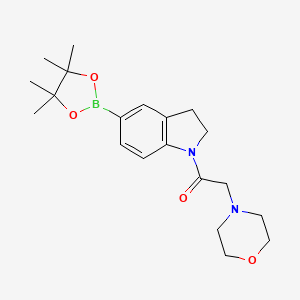
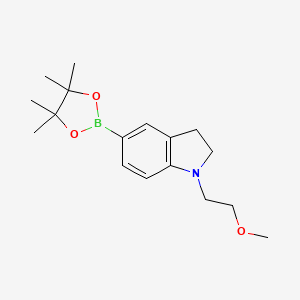
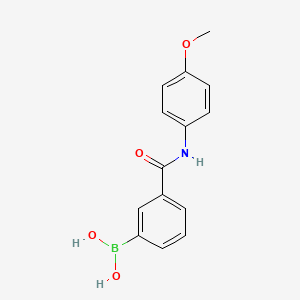
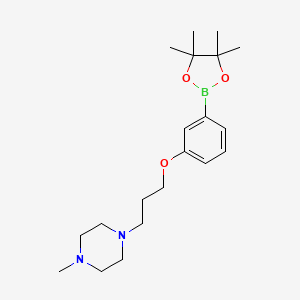
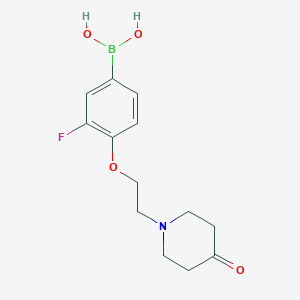
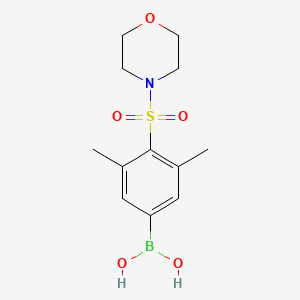
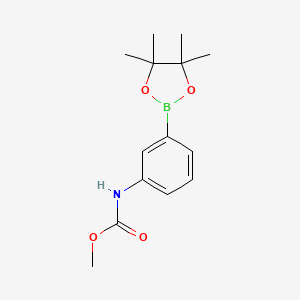
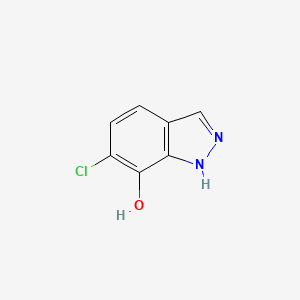
![3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1458626.png)
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B1458628.png)
